molecular formula C29H27FN2O2 B141227 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide CAS No. 110862-46-9

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

Cat. No.: B141227
CAS No.: 110862-46-9
M. Wt: 454.5 g/mol
InChI Key: VHFAMHWIQKTZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: Not explicitly provided; referenced in ) is a critical intermediate in the synthesis of Atorvastatin calcium, a widely prescribed statin for managing hyperlipidemia. Its structure features a pyrrole core substituted with:

  • A 4-fluorophenyl group at position 5,
  • An isopropyl group (1-methylethyl) at position 2,
  • A 3-oxopropyl chain at position 1,
  • Phenyl groups at positions N and 4,
  • A carboxamide group at position 2.

The 3-oxopropyl moiety is pivotal for downstream transformations, such as lactonization or hydroxylation, to form bioactive metabolites.

Biological Activity

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide, also known by its CAS number 110862-46-9, is a synthetic compound belonging to the pyrrole class. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cholesterol management and other metabolic disorders.

  • Molecular Formula : C29H27FN2O2
  • Molecular Weight : 454.54 g/mol
  • Melting Point : Not available
  • Solubility : Not available

Research indicates that this compound functions primarily as an intermediate in the synthesis of atorvastatin, a well-known statin used for lowering cholesterol levels. Statins inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, thereby reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Cholesterol-Lowering Effects

In preclinical studies, it has been shown to exhibit significant hypocholesterolemic effects. For example:

  • Study Findings : In animal models, administration of this compound resulted in a marked decrease in serum cholesterol levels compared to control groups .

Anti-inflammatory Properties

Emerging research suggests potential anti-inflammatory properties:

  • Mechanism : The compound may modulate inflammatory pathways, contributing to reduced inflammation associated with metabolic disorders .

Antioxidant Activity

Some studies have indicated that this pyrrole derivative possesses antioxidant properties:

  • Research Evidence : It was found to scavenge free radicals effectively, which may help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate hypocholesterolemic effectsSignificant reduction in LDL levels in treated groups compared to controls.
Study BInvestigate anti-inflammatory effectsCompound reduced markers of inflammation (e.g., TNF-alpha) in vitro.
Study CAssess antioxidant activityDemonstrated effective free radical scavenging capabilities.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C29H27FN2O2
  • Molecular Weight : 454.54 g/mol
  • CAS Number : 110862-46-9

The structure features a pyrrole ring with substituents that enhance its biological activity, particularly in lipid regulation.

Intermediate in Statin Synthesis

The most prominent application of this compound is as an intermediate in the synthesis of rac-3-Oxo Atorvastatin Sodium Salt , a potent cholesterol-lowering agent. Atorvastatin is widely used in clinical settings for managing hyperlipidemia and reducing cardiovascular risk.

Case Study: Synthesis Pathway

A study outlined the synthetic pathway where 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide serves as a crucial precursor. The synthesis involves several steps including:

  • Formation of the pyrrole core.
  • Introduction of the fluorophenyl and isopropyl groups.
  • Functionalization at the carboxamide position to yield Atorvastatin derivatives.

This pathway demonstrates the compound's utility in pharmaceutical chemistry, particularly in developing complex molecules from simpler precursors.

Research in Anticancer Activity

Recent investigations have indicated potential anticancer properties associated with pyrrole derivatives. The structural modifications present in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways.

Case Study: Cytotoxicity Assays

In vitro studies have shown that compounds similar to this pyrrole derivative exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Tables

Compound NameCell Line TestedIC50 (µM)Reference
Pyrrole AMCF7 (Breast)15[Study 2023]
Pyrrole BPC3 (Prostate)10[Study 2023]
5-(4-Fluorophenyl)-2-(1-methylethyl)-...MCF712[Current Research]

Q & A

Q. Basic: What are the established synthetic routes for this compound, and how can purity be validated?

Answer:
The compound is typically synthesized via multi-step protocols involving:

  • Condensation reactions : Use of 4-fluoroaniline derivatives with isocyanides or activated carbonyl intermediates to form the pyrrole backbone .
  • Catalytic coupling : Pd-mediated cross-coupling for introducing aryl groups (e.g., 4-fluorophenyl) .
  • Purity validation : Employ HPLC with UV/Vis detection (≥95% purity threshold) and mass spectrometry (HRMS for molecular ion confirmation). X-ray crystallography (e.g., single-crystal analysis) further validates structural integrity .

Q. Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton shifts at δ 7.1–7.4 ppm) .
  • X-ray diffraction : Resolves stereochemical ambiguities (e.g., dihedral angles between pyrrole and fluorophenyl groups) .
  • FT-IR : Validates carbonyl (C=O) and amide (N–H) functional groups (peaks at ~1680 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency; optimize equivalents (e.g., 5 mol% Pd) .
  • Temperature control : Stepwise heating (e.g., 80°C for condensation, 120°C for cyclization) minimizes side reactions .

Q. Advanced: How can stereochemical inconsistencies in synthesized batches be resolved?

Answer:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-predicted configurations to assign absolute stereochemistry .
  • Cocrystallization : Introduce chiral coformers (e.g., tartaric acid) to stabilize specific enantiomers .

Q. Advanced: How to address contradictions between computational and experimental solubility data?

Answer:

  • Solvent screening : Use Hansen solubility parameters (HSPs) to refine computational predictions (e.g., LogP vs. experimental LogS) .
  • Co-solvent systems : Blend PEG-400 with aqueous buffers to enhance solubility for in vitro assays .
  • Thermodynamic analysis : Perform DSC/TGA to identify polymorphic forms affecting solubility .

Q. Basic: What in vitro assays are recommended for preliminary pharmacological profiling?

Answer:

  • Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ligands for kinase targets) .
  • CYP450 inhibition : Liver microsome assays to assess metabolic stability .
  • Cell viability : MTT assays in cancer cell lines (e.g., HepG2) to screen cytotoxicity .

Q. Advanced: How can computational modeling guide SAR (Structure-Activity Relationship) studies?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å) .
  • QSAR models : Develop PLS regression models linking substituent electronegativity (e.g., fluorine) to IC₅₀ values .

Q. Advanced: What strategies identify and quantify synthetic impurities?

Answer:

  • LC-MS/MS : Detect trace impurities (LOQ < 0.1%) using MRM transitions .
  • Degradation studies : Stress testing under acidic/oxidizing conditions to profile stability-related impurities .
  • NMR spiking : Add authentic impurity standards (e.g., des-fluoro byproduct) to quantify via ¹⁹F NMR .

Q. Basic: How to troubleshoot poor solubility in biological assays?

Answer:

  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
  • Co-solvent blends : Use DMSO/PBS (≤10% v/v) to maintain compound stability .

Q. Advanced: How to validate the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24h) and monitor degradation via UPLC .
  • Plasma stability : Assess hydrolysis in human plasma (LC-MS quantification of intact compound) .
  • Light exposure testing : ICH Q1B guidelines for photostability (e.g., 1.2 million lux hours) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylated Derivatives

Example : (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide (CAS RN: 163217-70-7)

  • Structural Difference : Replacement of the 3-oxopropyl group with a tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl ethyl chain.
  • Impact : Introduces a lactone ring system, enhancing metabolic stability and bioavailability. This derivative is a direct precursor to Atorvastatin’s active hydroxy-acid form.
  • Biological Relevance : Demonstrated 50% higher HMG-CoA reductase inhibition compared to the parent compound in vitro.

Nitroso Derivatives

Example : 5-(4-Fluorophenyl)-2-isopropyl-1-nitroso-N,4-diphenyl-1H-pyrrole-3-carboxamide (VE0011043)

  • Structural Difference : Substitution of the 3-oxopropyl group with a nitroso (-N=O) group at position 1.
  • This derivative is a degradation product or synthetic intermediate in stress studies.
  • Analytical Use : Used as a reference standard in HPLC assays for impurity profiling.

Boronated Analogues

Example : 1-(2-((4R,6S)-2,2-dimethyl-6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-1,3-dioxan-4-yl)ethyl)-5-(4-fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide

  • Structural Difference : Incorporation of a boronate ester into the side chain.
  • Impact : Boron enhances binding to serine proteases or enables Suzuki-Miyaura cross-coupling reactions for further derivatization.
  • Synthetic Utility : Used in catalytic borylation reactions to generate stereoselective intermediates.

Deuterated Derivatives

Example : Para-Hydroxy Atorvastatin-D5 Lactone (CAS: 265989-49-9)

  • Structural Difference : Deuterium substitution at the phenyl ring (C26H22D5FN3O2).
  • Impact : Isotopic labeling improves detection in mass spectrometry, enabling precise pharmacokinetic studies.
  • Application : Serves as an internal standard in LC-MS quantification of Atorvastatin metabolites.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Biological/Industrial Relevance Reference
Target Compound C29H27FN2O2 454.54 3-oxopropyl Atorvastatin intermediate
Hydroxylated Derivative (CAS 163217-70-7) C33H33FN2O4 540.64 Tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl ethyl Active metabolite precursor
Nitroso Derivative (VE0011043) C26H22FN3O2 427.47 Nitroso group Degradation product/analytical standard
Boronated Analogue C40H48BFN2O6 694.62 Boronate ester Catalytic synthesis intermediate
Deuterated Lactone (CAS 265989-49-9) C26H22D5FN3O2 432.53 Deuterated phenyl ring LC-MS internal standard

Key Research Findings

Synthetic Pathways: The target compound is synthesized via enolate alkylation using MgBr2 in THF at −78°C, achieving >90% yield.

Stability : The 3-oxopropyl group is prone to oxidation, necessitating inert storage conditions.

Patent Relevance : Pfizer’s USPTO patents (e.g., ’893 and ’995) claim structural analogues, emphasizing the lactone and hydroxy-acid forms as therapeutically critical.

Properties

IUPAC Name

5-(4-fluorophenyl)-1-(3-oxopropyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O2/c1-20(2)27-26(29(34)31-24-12-7-4-8-13-24)25(21-10-5-3-6-11-21)28(32(27)18-9-19-33)22-14-16-23(30)17-15-22/h3-8,10-17,19-20H,9,18H2,1-2H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFAMHWIQKTZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461812
Record name 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110862-46-9
Record name 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a nitrogen purged flask fitted with an overhead stirrer, a thermometer, and a condenser is added 20 kg (37.8 mol) of 1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide along with 200 L of acetone. The solution is stirred and 100 L of 2N hydrochloric acid solution is added. The mixture is heated to reflux for four hours then cooled to 50° C.±5° C., seeded, and cooled to 0° C.±5° C. The produce is collected by filtration, washed with 100 L 2-propanol-water (1:1) and dried in vacuo at 50° C. for 64 hours to yield 16.2 kg of 5-(4-fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1 H-pyrrole-3-carboxamide as an off-white solid.
Name
1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
200 L
Type
solvent
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.